molecular formula C26H19F3N4O3S B2534213 3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034326-54-8

3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2534213
CAS RN: 2034326-54-8
M. Wt: 524.52
InChI Key: GWUWTYQIZWVDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds within the quinazolinone family, including derivatives structurally similar to the specified chemical, have been synthesized and evaluated for their biological activities. A study by Saleh et al. (2004) described the synthesis of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, exhibiting antimicrobial activity. This research signifies the compound's potential in contributing to the development of new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Radioiodination and Biodistribution

Al-Salahi et al. (2018) explored the radioiodination and biodistribution of a newly synthesized benzo[g]quinazolin-4(3H)-one derivative in tumor-bearing mice, highlighting its potential as a radiopharmaceutical for targeting tumor cells. The study provides insights into the compound's stability and distribution, crucial for developing targeted cancer therapies (Al-Salahi, Moustapha, Abuelizz, Alharthi, Alburikan, Ibrahim, Marzouk, & Motaleb, 2018).

Anticancer and Tubulin Polymerization Inhibition

Driowya et al. (2016) synthesized triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. Their work identifies potent inhibitors of tubulin assembly with significant anticancer activity in a range of cancer cell lines, pointing towards the compound's applicability in cancer treatment strategies (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).

Analgesic and Anti-Inflammatory Activities

Derivatives of quinazolin-4(3H)-one have also been studied for their analgesic and anti-inflammatory activities. Dewangan et al. (2017) synthesized Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles and evaluated their effects in mice and rats. The study discovered derivatives with potent analgesic and anti-inflammatory activities, offering a foundation for the development of new therapeutic agents (Dewangan, Nakhate, Verma, Nagori, & Tripathi, 2017).

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O3S/c1-35-21-9-5-2-6-17(21)14-33-24(34)19-7-3-4-8-20(19)30-25(33)37-15-22-31-23(32-36-22)16-10-12-18(13-11-16)26(27,28)29/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUWTYQIZWVDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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